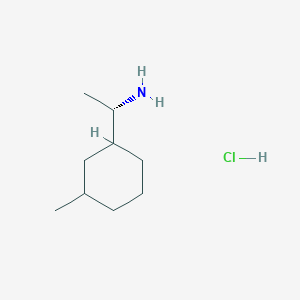
(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride, also known as (S)-(+)-methylphenidate hydrochloride, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms.
Aplicaciones Científicas De Investigación
Amination of Methylcyclohexane
The amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane involves treatment with trichloramine and aluminum chloride. This process achieves yields up to 82% based on trichloramine. Key reaction variables include solvent, temperature, catalyst, and reagent concentration. This reaction is significant as it provides a direct method for the synthesis of t-carbinamines from t-alkanes (Kovavic & Chaudhary, 1967).
Thermostabilizers to Polypropylene
2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, synthesized through interaction of certain phenols and aminoethylnonylimidazoline, serve as thermostabilizers for polypropylene. The process involves purification and isolation of amine compounds, emphasizing their potential in enhancing the stability of polypropylene materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Hydrochlorination of Olefins
In the hydrochlorination of 1-methylcyclohexene, using thionyl chloride as a precursor, the presence of a solid catalyst like ZF 520 zeolite or K10 montmorillonite significantly alters the reaction selectivity. This results in a quantitative yield of the Markovnikov adduct, 1-chloro-1-methylcyclohexane, showcasing the impact of catalysts in the regioselective hydrochlorination of olefins (Delaude & Laszlo, 1991).
Mechanisms in Bioconjugation
The study of the mechanism of amide formation between carboxylic acid and amine in aqueous media, using specific carbodiimides, is crucial for bioconjugation. This process is influenced by factors like pH and the nature of carboxylic acids, impacting the formation of amides and other reaction products. Such understanding is vital for applications in bioconjugation and drug development (Nakajima & Ikada, 1995).
Synthesis in Organic Chemistry
The synthesis of complex organic compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, from 1-amino-1-methylcyclohexane derivatives, demonstrates the versatility of these compounds in organic synthesis. These processes involve multiple steps and yield a variety of derivatives useful in further chemical transformations (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Enzyme Cascade Reactions
Enzyme cascade reactions, involving amine transaminases and enoate reductases, enable the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane. This showcases the ability to create chiral amines with more than one chiral center, a challenging task in chemical synthesis. Such reactions are significant for the production of specific, optically pure compounds in pharmaceuticals (Skalden, Peters, Ratz, & Bornscheuer, 2016).
Propiedades
IUPAC Name |
(1S)-1-(3-methylcyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOGOFIRWAEJBC-SUBRPDEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864012-27-0 |
Source


|
| Record name | (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)
![Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2537641.png)



![N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2537647.png)


![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)


![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)